molecular formula C17H18BNO4 B1375440 (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid CAS No. 1020173-39-0

(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Numéro de catalogue: B1375440
Numéro CAS: 1020173-39-0
Poids moléculaire: 311.1 g/mol
Clé InChI: QXSGRDXULDECTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid” (CAS: 1217501-09-1) is a boronic acid derivative featuring a tetrahydroisoquinoline core modified with a benzyloxycarbonyl (Cbz) protecting group at the 2-position and a boronic acid moiety at the 6-position. Its molecular formula is C₁₇H₁₈BNO₄, with a molecular weight of 311.15 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl or heteroaryl structures. The Cbz group enhances stability during synthesis, while the tetrahydroisoquinoline scaffold is prevalent in bioactive molecules, making this compound valuable for drug discovery .

Propriétés

IUPAC Name

(2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BNO4/c20-17(23-12-13-4-2-1-3-5-13)19-9-8-14-10-16(18(21)22)7-6-15(14)11-19/h1-7,10,21-22H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSGRDXULDECTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CN(CC2)C(=O)OCC3=CC=CC=C3)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid typically involves multi-step organic reactions

  • Formation of Tetrahydroisoquinoline Core:

      Starting Material: Phenethylamine derivatives.

      Reaction: Pictet-Spengler reaction, which involves the condensation of phenethylamine with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

Mécanisme D'action

The mechanism of action of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid in biological systems involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a probe in biochemical assays.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Comparison with (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic Acid

  • Structure : The tert-butoxycarbonyl (Boc) group replaces the Cbz group in this analog (CAS: 1312765-94-8).
  • Molecular Formula: C₁₇H₁₈BNO₄ (identical to the target compound).
  • Key Differences: Protecting Group Stability: The Boc group is acid-labile, whereas the Cbz group requires hydrogenolysis for removal. This makes the Boc analog more suitable for acidic reaction conditions but less stable under hydrogenation . Steric Effects: The bulky tert-butyl group in Boc may reduce reactivity in cross-coupling reactions compared to the benzyl group in Cbz, which offers a balance between stability and steric accessibility . Purity: Both compounds are available at ≥95% purity, indicating comparable synthetic accessibility .
Table 1: Physical and Chemical Properties
Property Target Compound (Cbz) Boc Analog
CAS Number 1217501-09-1 1312765-94-8
Molecular Weight (g/mol) 311.15 311.15
Protecting Group Cbz Boc
Stability under Acidic Conditions Stable Labile
Typical Deprotection Method Hydrogenolysis Acidolysis

Comparison with Phenyl-Based Boronic Acids

Examples include “(3-(benzyloxy)phenyl)boronic acid” (CAS: 156682-54-1) and “(4-(benzyloxy)phenyl)boronic acid” (CAS: 146631-00-7):

  • Structure: These compounds feature a benzyloxy-substituted phenyl ring instead of a tetrahydroisoquinoline core.
  • Molecular Weight : ~228.05 g/mol (vs. 311.15 g/mol for the target compound).
  • Solubility: The tetrahydroisoquinoline moiety may improve solubility in organic solvents due to reduced planarity and increased hydrogen-bonding capacity. Synthetic Utility: Phenylboronic acids are widely used in cross-coupling, but the tetrahydroisoquinoline analog offers access to more complex, bioactive heterocycles .

Comparison with Isoquinoline Boronic Acids

Examples include “isoquinoline-5-boronic acid” (CAS: 188861-59-8) and “isoquinoline-6-boronic acid”:

  • Structure : These lack the tetrahydro modification and protecting groups.
  • Key Differences: Aromaticity vs. Saturation: The fully aromatic isoquinoline core in these analogs may confer higher reactivity but reduced stability compared to the partially saturated tetrahydroisoquinoline in the target compound . Functionalization: The absence of a protecting group limits their utility in multi-step syntheses where selective deprotection is required .

Activité Biologique

(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes recent findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The boronic acid functional group is significant for its role in enzyme inhibition, particularly in targeting proteases and other enzymes involved in cancer progression.

1. Inhibition of Tyrosyl DNA Phosphodiesterase II (TDP2)

Recent studies have highlighted the role of isoquinoline derivatives as selective inhibitors of TDP2, an enzyme implicated in DNA damage repair mechanisms. The compound's structural analogues have shown promising results in inhibiting TDP2 with IC50 values in the low micromolar range. For instance, one study reported that the best-performing analogue inhibited recombinant TDP2 with an IC50 of 1.9 µM .

Table 1: Inhibition Data for Isoquinoline Derivatives

Compound IDStructure TypeIC50 (µM)Selectivity for TDP2
43Isoquinoline-1,3-dione1.9High
44C6-substituted analogue13Moderate
64C7-substituted analogue2.2High

These findings suggest that substituents at the C6 or C7 positions are critical for enhancing inhibitory activity against TDP2 while minimizing interaction with homologous enzymes like TDP1.

The mechanism by which this compound inhibits TDP2 involves binding to the active site of the enzyme. The presence of a chelating triad formed by hydroxyl groups has been shown to enhance binding affinity and selectivity . Additionally, structural modifications can lead to variations in efficacy and selectivity.

3. Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound revealed that several analogues exhibited potent cytotoxicity against cancer cell lines at low micromolar concentrations (CC90 = 2.5 – 12 µM) . This suggests potential applications in cancer treatment, particularly in enhancing the efficacy of existing chemotherapeutic agents.

Case Studies

Several case studies have documented the application of tetrahydroisoquinoline derivatives in clinical settings:

  • Case Study 1: A study on a related tetrahydroisoquinoline compound demonstrated significant tumor regression in xenograft models when used in combination with topoisomerase inhibitors .
  • Case Study 2: Clinical trials involving isoquinoline derivatives showed improved outcomes in patients resistant to conventional therapies, indicating their potential as adjunctive treatments .

Q & A

Q. What are the key synthetic strategies for preparing (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid?

  • Methodological Answer : The synthesis typically involves: (i) Tetrahydroisoquinoline functionalization : Introduce the benzyloxycarbonyl (Cbz) group at the 2-position via carbamate formation using benzyl chloroformate under basic conditions (e.g., NaHCO₃). (ii) Boronic acid installation : Employ directed ortho-metalation (DoM) at the 6-position using a strong base like LDA (lithium diisopropylamide), followed by quenching with trisopropyl borate (B(OiPr)₃). Acidic hydrolysis (HCl) yields the boronic acid. Characterization : Confirm purity via HPLC (>97% as per analogous boronic acids ), ¹H/¹³C NMR for structural validation, and melting point analysis (compare with literature data, e.g., 122–124°C for similar benzyloxy-substituted boronic acids ).

Q. How should researchers assess the purity and stability of this compound during storage?

  • Methodological Answer :
  • Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times with standards. Purity thresholds >95% are common for research-grade boronic acids .
  • Stability : Monitor protodeboronation by ¹¹B NMR or LC-MS. Store under inert atmosphere (argon) at –20°C to minimize degradation. Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic acid be optimized for challenging substrates (e.g., sterically hindered aryl halides)?

  • Methodological Answer :
  • Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (SPhos, XPhos) to enhance oxidative addition efficiency.
  • Reaction conditions : Optimize base (K₃PO₄ vs. Cs₂CO₃), solvent (toluene/ethanol vs. DMF), and temperature (80–110°C). For steric hindrance, microwave-assisted synthesis may improve yields .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexanes) or inline IR spectroscopy to track reaction progress.

Q. What analytical approaches resolve discrepancies in reported melting points or reactivity data for this compound?

  • Methodological Answer :
  • Reproducibility checks : Ensure consistent drying (vacuum desiccator) and crystallization solvents (e.g., ethanol/water mixtures).
  • Contamination analysis : Perform elemental analysis (C, H, N) or HRMS to detect impurities. For reactivity conflicts, compare substrates (e.g., electronic effects of aryl halides) and reaction scales .
  • Data reconciliation : Cross-reference with structurally analogous compounds (e.g., 3-benzyloxyphenylboronic acid, mp 122–124°C ).

Q. How does the benzyloxycarbonyl group influence the boronic acid’s reactivity in cross-coupling versus unprotected analogs?

  • Methodological Answer :
  • Steric/Electronic effects : The Cbz group may slow transmetalation due to steric bulk. Compare coupling rates with deprotected analogs (e.g., 1,2,3,4-tetrahydroisoquinolin-6-ylboronic acid) using kinetic studies (e.g., in situ NMR).
  • Protecting group stability : Assess if Pd-mediated deprotection occurs under coupling conditions (e.g., via LC-MS detection of benzyl alcohol byproducts) .

Key Considerations for Experimental Design

  • Safety : Follow GHS guidelines for boronic acids (e.g., use gloves, eye protection) .
  • Reproducibility : Document solvent batch, catalyst lot, and purification steps (e.g., column chromatography vs. recrystallization).
  • Troubleshooting : If coupling fails, verify boronic acid integrity via ¹H NMR (broad peak at δ 8–9 ppm for B(OH)₂) and test with a control substrate (e.g., phenylboronic acid).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Reactant of Route 2
(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.